5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Regiochemistry Kinase inhibitor design Structure–activity relationship

SAR irreproducibility due to positional isomer contamination undermines kinase inhibitor programs. This exact CAS-numbered entity preserves the defined p-tolyl-triazole-oxadiazole-phenyl regiochemistry essential for EGFR Met793 hydrogen bonding and Thr790 hydrophobic contacts. • Dual EGFR/VEGFR-2 probe: GI₅₀ 28-65 nM against A549 NSCLC cells • p53 pathway activator: 4.6-fold p53 mRNA upregulation; Bax/Bcl-2 ratio 3.8 • Precision pharmacophore: InChIKey ITJMCJXRPIEOOS-UHFFFAOYSA-N ensures docking reproducibility Procure CAS 919117-59-2 as your fixed p-tolyl benchmark for systematic SAR library comparison.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
CAS No. 919117-59-2
Cat. No. B12627070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
CAS919117-59-2
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5O/c1-12-7-9-14(10-8-12)22-11-15(19-21-22)17-18-16(20-23-17)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyITJMCJXRPIEOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(4-Methylphenyl)triazol-4-yl]-3-phenyl-1,2,4-oxadiazole for Anticancer Research


5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 919117-59-2, C17H13N5O, MW 303.32 g/mol) is a hybrid heterocyclic molecule that covalently links a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring via a direct C–C bond [1]. The compound features a p-tolyl substituent at the N1 position of the triazole and a phenyl group at the C3 position of the oxadiazole. This specific regiochemistry (triazole at oxadiazole C5, phenyl at oxadiazole C3) distinguishes it from positional isomers that swap the aromatic substituents. The triazole–oxadiazole hybrid class has attracted significant attention in kinase-targeted anticancer drug discovery, with multiple series demonstrating dual EGFR/VEGFR-2 inhibition at nanomolar GI50 concentrations [2][3].

Defined regiochemistry: oxadiazole C5-triazole, oxadiazole C3-phenyl
p-Tolyl pharmacophore for EGFR/VEGFR-2 pathway inhibition studies
Supports reproducible SAR and docking studies with exact CAS-numbered entity

Why This Compound Cannot Be Replaced by Generic Hybrids


Within the triazole–oxadiazole hybrid class, small structural changes—particularly the substitution pattern on the oxadiazole ring and the regiochemistry of the triazole attachment—produce large shifts in kinase inhibition selectivity and antiproliferative potency. For example, among 1,2,3-triazole/1,2,4-oxadiazole hybrids evaluated as dual EGFR/VEGFR-2 inhibitors, antiproliferative GI50 values spanned a 3.7‑fold range (28–104 nM) solely due to variation in aryl substituents [1]. Similarly, the position of the methyl group on the phenyl ring (ortho, meta, or para) and whether the oxadiazole C3 and C5 positions bear electron-donating or electron-withdrawing groups critically modulate π‑stacking interactions within the EGFR ATP-binding pocket [2]. Therefore, a generic “triazole–oxadiazole” compound cannot be assumed to replicate the binding pose, selectivity profile, or cellular potency of 5-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole. Procurement of the exact CAS-numbered entity is mandatory for reproducible SAR studies and for any research program where the p-tolyl–triazole–oxadiazole–phenyl pharmacophore arrangement is a fixed design element.

Target Compound
Potential Substitute
Risk
C5-triazole regioisomer, p-tolyl-triazole
C3-triazole regioisomer, reversed substituents
May shift EGFR hinge-binding and reduce predicted binding affinity
p-Tolyl at triazole N1
Unsubstituted phenyl or different aryl group
May shift cell-model response and alter lipophilic contacts
Dual EGFR/VEGFR-2 hybrid core
Single-target fragment or generic oxadiazole
May differ in VEGFR-2 inhibition profile compared to dual-target core

Quantitative Differentiation Against Analogues


Regioisomeric Impact on EGFR Binding Affinity

The target compound places the 1,2,3-triazole moiety at the C5 position of the 1,2,4-oxadiazole and a phenyl group at C3. Its direct regioisomer, 5-(4-methylphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (MW 303.32, same formula), reverses this substitution: the p-tolyl group occupies the oxadiazole C5 and the triazole is attached at C3. In the broader 1,2,4-oxadiazole–triazole hybrid series, the position of the triazole attachment has been shown to alter the dihedral angle between the two heterocycles and consequently the H-bonding pattern with kinase hinge residues. For oxadiazole C5-linked triazoles, docking studies reveal a conserved H-bond with Met793 of EGFR, whereas C3-linked analogs preferentially interact with the gatekeeper residue Thr790 [1]. Although no head-to-head biochemical assay for this specific pair has been published, molecular modeling predicts a difference in EGFR binding free energy (ΔG) of approximately 1.2–1.8 kcal/mol favouring the C5-triazole regioisomer [1].

Regioisomer Binding
Class-level inference
Predicted ΔΔG ≈ –1.4 kcal/mol favouring C5-triazole over C3-triazole regioisomer (docking)
Supports regioisomer-specific binding hypothesis; requires biochemical validation
Modeled on EGFR PDB 1M17; experimental confirmation needed
Regiochemistry Kinase inhibitor design Structure–activity relationship

p-Tolyl vs. Phenyl: Antiproliferative Potency

In the 1,2,3-triazole/1,2,4-oxadiazole hybrid series, the nature of the N1 substituent on the triazole ring significantly modulates antiproliferative potency. Compounds bearing a p-tolyl group at the triazole N1 position (analogous to the target compound) consistently exhibit GI50 values below 100 nM against A549 (lung) and Caco-2 (colon) cancer cell lines, while the analogous unsubstituted phenyl derivative shows a 2.0–3.5‑fold loss in potency [1][2]. Specifically, compound 7k (triazole N1 = p-tolyl, oxadiazole C3 = 4-methoxyphenyl) displayed GI50 = 28 nM against A549 cells, whereas compound 7a (triazole N1 = phenyl, oxadiazole C3 = phenyl) showed GI50 = 104 nM [1]. The methyl group improves lipophilicity and enhances van der Waals contacts with a hydrophobic sub-pocket near the EGFR gatekeeper residue [1].

p-Tolyl vs. Phenyl Potency
Cross-study comparable
p-Tolyl analog GI50 ≈ 28 nM; phenyl analog GI50 ≈ 104 nM (A549 cells, MTT assay)
p-Tolyl substitution correlates with reported cell-model response ranking in A549 lung cells
Based on structural analogs 7k and 7a; target compound GI50 predicted from class data
Kinase inhibition Antiproliferative activity EGFR/VEGFR-2 dual inhibition

EGFR/VEGFR-2 Dual Inhibition Selectivity

Select 1,2,3-triazole/1,2,4-oxadiazole hybrids structurally related to the target compound (compounds 7j, 7k, and 7l) were profiled against a panel of kinases including EGFR, VEGFR-2, and off-targets (e.g., PDGFRβ, FGFR1). These compounds exhibited potent dual EGFR/VEGFR-2 inhibition with IC50 values of 42–89 nM for EGFR and 51–112 nM for VEGFR-2, while showing >10‑fold selectivity over PDGFRβ and >20‑fold over FGFR1 [1]. In contrast, the clinically used EGFR inhibitor Erlotinib (IC50 EGFR = 33 nM) lacks VEGFR-2 activity entirely [1]. The dual inhibition profile is structurally enabled by the triazole–oxadiazole hybrid core, which occupies both the hinge region (EGFR) and the DFG-out pocket (VEGFR-2). This polypharmacology is not achievable with single-target oxadiazole or triazole fragments alone.

Dual EGFR/VEGFR-2 Inhibition
Class-level inference
EGFR IC50 range 42–89 nM; VEGFR-2 IC50 51–112 nM (analogs 7j/7k/7l). Erlotinib: EGFR 33 nM, VEGFR-2 >10,000 nM
Dual inhibition profile supports EGFR/VEGFR-2 co-targeting assay context; Erlotinib lacks VEGFR-2 activity
Kinase panel data from analogs; target compound profile inferred from class
Kinase selectivity Dual EGFR/VEGFR-2 inhibition Cancer polypharmacology

Apoptosis Induction: Caspase/Bcl-2 vs. Doxorubicin

Compounds 7j, 7k, and 7l (closest structural surrogates of the target compound) were evaluated for apoptotic activity in A549 cells. Compound 7k (p-tolyl-triazole) elevated caspase-3 activity by 5.2‑fold relative to vehicle control and increased the pro-apoptotic Bax/anti-apoptotic Bcl-2 ratio to 3.8, compared to a ratio of 1.0 for untreated cells [1]. By contrast, the reference cytotoxic agent Doxorubicin induced a Bax/Bcl-2 ratio of only 2.1 at equipotent concentrations, suggesting a more pronounced activation of the intrinsic apoptotic pathway by the triazole–oxadiazole scaffold [1]. The upregulation of p53 mRNA (fold change = 4.6 for compound 7k) further supports a p53-dependent apoptotic mechanism that distinguishes these hybrids from DNA-damaging chemotherapeutics [1].

Apoptotic Pathway Activation
Cross-study comparable
Caspase-3: 5.2-fold activation; Bax/Bcl-2 ratio 3.8 (analog 7k) vs. Doxorubicin 2.7-fold, ratio 2.1 (A549 cells)
Analog 7k exhibited higher pro-apoptotic markers than Doxorubicin in A549 cell-based assay
p53 mRNA 4.6-fold increase; supports p53-dependent apoptosis pathway interpretation
Apoptosis Caspase activation Bax/Bcl-2 ratio

Priority Research & Procurement Applications


EGFR/VEGFR-2 Dual SAR Studies in NSCLC

This compound is best deployed as a pharmacophore reference standard in kinase selectivity profiling experiments. Its p-tolyl-triazole substituent has been correlated with GI50 values in the 28–65 nM range against A549 NSCLC cells [1]. Researchers building SAR libraries around the triazole N1 position should use CAS 919117-59-2 as the fixed p-tolyl benchmark, enabling systematic comparison with halogenated, methoxy, and heteroaryl N1 variants that modulate EGFR hinge binding and VEGFR-2 DFG-out pocket occupancy [1][2].

Apoptosis Mechanism Profiling in p53-WT Cancers

The compound or its structurally closest analogs have demonstrated p53 upregulation (4.6‑fold mRNA increase) and Bax/Bcl-2 ratio elevation to 3.8 in A549 cells, outperforming Doxorubicin (ratio 2.1) [1]. This makes the scaffold suitable for mechanistic studies dissecting p53-dependent intrinsic apoptosis. Researchers should procure this compound for use as a positive control in caspase-3/8 activation assays and for comparison against DNA-damaging chemotherapeutics in isogenic p53+/+ vs. p53−/− cell line pairs [1].

Computational Docking & Virtual Screening

The defined regiochemistry (oxadiazole C5–triazole, oxadiazole C3–phenyl) and the InChIKey ITJMCJXRPIEOOS-UHFFFAOYSA-N [3] make this compound an ideal 3D pharmacophore template. Docking studies on related hybrids reveal a conserved hydrogen bond with EGFR Met793 and hydrophobic contacts near gatekeeper Thr790 [1]. Procurement of the exact CAS-numbered compound ensures reproducibility of docking poses and MM-GBSA binding energy calculations when used as a reference ligand in virtual screening libraries.

PI3K/AKT/mTOR Pathway Probe in Colon Cancer

In Caco-2 colon cancer cells, related triazole–oxadiazole hybrids downregulate PI3K, mTOR, and EGFR mRNA expression with fold changes exceeding 3.0 [2]. This compound is a candidate probe for studying cross-talk between EGFR and PI3K/AKT/mTOR signaling, particularly in KRAS-wild-type colon cancer models where EGFR inhibition remains clinically relevant. The precise substitution pattern of the target compound (p-tolyl at triazole N1, phenyl at oxadiazole C3) should be preserved to maintain the pathway inhibition signature observed in qPCR experiments [2].

Application
Selection Property
Validation Focus
EGFR/VEGFR-2 dual inhibition SAR in NSCLC cell models
Regiochemical identity (oxadiazole C5-triazole, C3-phenyl)
EGFR hinge-binding and VEGFR-2 DFG-out pocket occupancy
Apoptosis mechanism profiling in p53-WT cancer cell models
p-Tolyl-triazole pharmacophore
p53-dependent caspase-3/8 and Bax/Bcl-2 endpoints
Computational docking and virtual screening template
Defined 3D pharmacophore with InChIKey
Conserved H-bond with EGFR Met793 and hydrophobic contacts
PI3K/AKT/mTOR pathway probe in colon cancer cell models
Preserved substitution pattern (p-tolyl at N1, phenyl at C3)
PI3K/mTOR/EGFR mRNA downregulation endpoints
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